D-Arginine hydrochloride
Overview
Description
D-Arginine hydrochloride is a semi-essential amino acid that maintains cell death in the central nervous system (CNS). It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS . It is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine .
Synthesis Analysis
D-Arginine can be analyzed using a novel analytical method that allows for simultaneous analysis of l-arginine, ADMA, SDMA, l-citrulline, and DMA, in a single-step extraction and derivatization using benzoyl chloride . The method was validated, and its assay linearity, accuracy and precision, recovery, and limits of detection were determined .
Molecular Structure Analysis
The molecular structure of D-Arginine hydrochloride is C6H15ClN4O2 with a molecular weight of 210.662 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Nitric oxide (NO) is synthesized by nitric oxide synthase (NOS) during two-step oxidation of l-arginine to l-citrulline . Intermediates and derivatives of NO metabolism, such as l-arginine, l-citrulline, asymmetrical dimethylarginine (ADMA), symmetrical dimethylarginine (SDMA), and dimethylamine (DMA), are investigated as potential biomarkers .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Arginine hydrochloride include a linear formula of HN=C(NH2)NH(CH2)3CH(NH2)COOH·HCl and a CAS Number of 627-75-8 .
Scientific Research Applications
Protein Stability and Aggregation
D-Arginine hydrochloride plays a crucial role in stabilizing proteins and preventing aggregation. It's been found effective in suppressing protein interactions, particularly during protein refolding and purification processes. The mechanism involves arginine's interactions with amino acid side chains and peptide bonds, affecting the structure of water around the proteins. This property has broadened its application in biotechnology for protein stabilization ((Arakawa et al., 2007); (Vagenende et al., 2013)).
Impact on Hydration Structure
Research indicates that D-Arginine hydrochloride alters the hydration structure surrounding proteins. This alteration has been hypothesized to contribute to its ability to prevent protein aggregation, a key factor in many biotechnological applications. Studies have shown that while it doesn't modify the protein structure itself, it significantly changes the number of hydration water molecules, which influences protein behavior ((Nakakido et al., 2008)).
Role in Enhancing Wound Healing and Immune Response
D-Arginine hydrochloride has been shown to enhance wound healing and improve immune responses. This is particularly evident in studies where it significantly increased collagen deposition in wounds and enhanced lymphocyte mitogenesis, suggesting a potential therapeutic application in clinical settings for improving wound healing and immune function ((Barbul et al., 1990)).
Vasodilatory Effects
D-Arginine hydrochloride exhibits vasodilatory effects. It has been observed to cause a significant increase in venous diameter and forearm blood flow in human subjects. These findings suggest potential applications in cardiovascular research and treatments related to blood flow regulation ((Calver et al., 1991)).
Implications in Chromatography and Protein Purification
In the field of chromatography and protein purification, D-Arginine hydrochloride has been identified as a crucial solvent additive. It's been used to suppress protein aggregation and solubilize proteins, thus facilitating more efficient purification processes. This application is crucial in biotechnological research where high-purity proteins are required ((Abe et al., 2009)).
Safety And Hazards
Future Directions
Arginine and Arginine-Rich Peptides are being researched for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease . They are seen as promising therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction .
properties
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine hydrochloride | |
CAS RN |
627-75-8 | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine hydrochloride, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Arginine, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE HYDROCHLORIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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